molecular formula C10H15O5P B14503125 Diethyl (2,5-dihydroxyphenyl)phosphonate CAS No. 64362-80-7

Diethyl (2,5-dihydroxyphenyl)phosphonate

Cat. No.: B14503125
CAS No.: 64362-80-7
M. Wt: 246.20 g/mol
InChI Key: DSVLXQCZRHZRFD-UHFFFAOYSA-N
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Description

Diethyl (2,5-dihydroxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dihydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,5-dihydroxyphenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable dihydroxyphenyl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide under basic conditions to form the desired phosphonate ester . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2,5-dihydroxyphenyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl (2,5-dihydroxyphenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2,5-dihydroxyphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding . The compound’s phenolic hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, further enhancing its activity .

Comparison with Similar Compounds

Diethyl (2,5-dihydroxyphenyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the phenolic hydroxyl groups.

    Diethyl (2-hydroxyphenyl)phosphonate: Similar structure but with only one hydroxyl group, leading to different reactivity and applications.

    Diethyl (2,5-dimethoxyphenyl)phosphonate:

The uniqueness of this compound lies in its dual hydroxyl groups, which provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

64362-80-7

Molecular Formula

C10H15O5P

Molecular Weight

246.20 g/mol

IUPAC Name

2-diethoxyphosphorylbenzene-1,4-diol

InChI

InChI=1S/C10H15O5P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7,11-12H,3-4H2,1-2H3

InChI Key

DSVLXQCZRHZRFD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)O)O)OCC

Origin of Product

United States

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